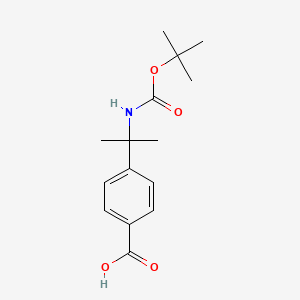![molecular formula C7H13NO B13290713 8-Oxa-4-azaspiro[2.6]nonane](/img/structure/B13290713.png)
8-Oxa-4-azaspiro[2.6]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Oxa-4-azaspiro[2.6]nonane is a heterocyclic organic compound that belongs to the class of bicyclic compounds. It is characterized by a unique spiro structure, which consists of two rings sharing a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Oxa-4-azaspiro[2.6]nonane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction is carried out under controlled conditions to ensure the formation of the desired spiro compound . The process involves several steps, including alkylation and heterocyclization, to achieve the final product.
Industrial Production Methods: Industrial production of this compound may involve bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound in various quantities, ensuring high purity and quality .
Chemical Reactions Analysis
Types of Reactions: 8-Oxa-4-azaspiro[2.6]nonane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate the reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used .
Major Products: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may result in alcohols or amines.
Scientific Research Applications
8-Oxa-4-azaspiro[2.6]nonane has several potential scientific applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and its role in biochemical pathways.
Medicine: Research is being conducted to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Oxa-4-azaspiro[2.6]nonane involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways involved are still under investigation, but preliminary research suggests its potential in modulating various biological activities .
Comparison with Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: Known for its antituberculosis activity and potential as a drug scaffold.
8-Oxa-2-azaspiro[4.5]decane: Studied for its biological activity and potential therapeutic applications.
Uniqueness: 8-Oxa-4-azaspiro[26]nonane stands out due to its unique spiro structure, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
8-oxa-4-azaspiro[2.6]nonane |
InChI |
InChI=1S/C7H13NO/c1-4-8-7(2-3-7)6-9-5-1/h8H,1-6H2 |
InChI Key |
IJAMZOBJPVUSBO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2(CC2)COC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


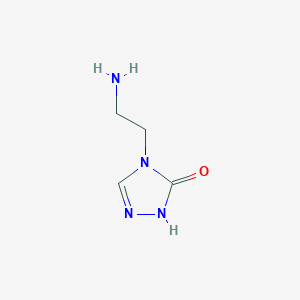
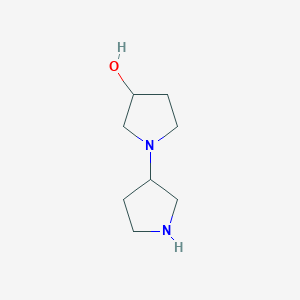
![2-{[(2-Bromo-4-methylphenyl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B13290643.png)
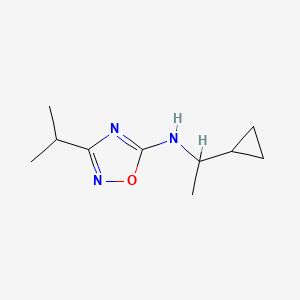
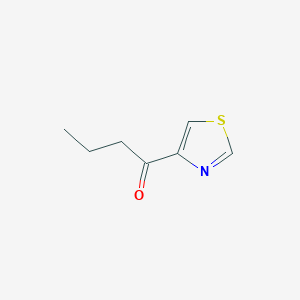

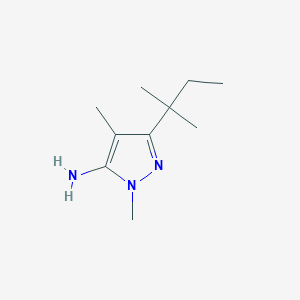
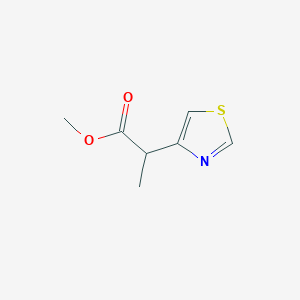
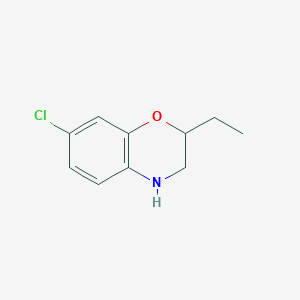
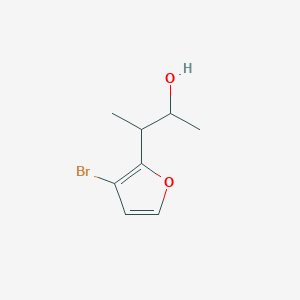
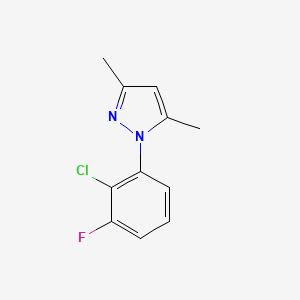
![7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane](/img/structure/B13290693.png)
![1-Bromo-2-[(1,1,1-trifluoropropan-2-YL)oxy]cycloheptane](/img/structure/B13290695.png)
